molecular formula C15H15ClN4O2 B2534659 2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-N-(4-methylpyridin-2-yl)acetamide CAS No. 1333672-63-1

2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B2534659
CAS No.: 1333672-63-1
M. Wt: 318.76
InChI Key: XASSQADFOGIHNR-UHFFFAOYSA-N
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Description

2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-N-(4-methylpyridin-2-yl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of pyridine rings, which are known for their biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-N-(4-methylpyridin-2-yl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chloropyridine with a suitable reagent to form an intermediate compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with N-methylformamide to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-N-(4-methylpyridin-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-N-(4-methylpyridin-2-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-chloropyridine: A precursor in the synthesis of the compound.

    N-methylformamide: Another precursor used in the amidation reaction.

    Pyridine derivatives: Compounds with similar structures and potential biological activities.

Uniqueness

2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-N-(4-methylpyridin-2-yl)acetamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-chloro-N-methyl-N-[2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2/c1-10-5-7-17-12(8-10)19-13(21)9-20(2)15(22)11-4-3-6-18-14(11)16/h3-8H,9H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASSQADFOGIHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CN(C)C(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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